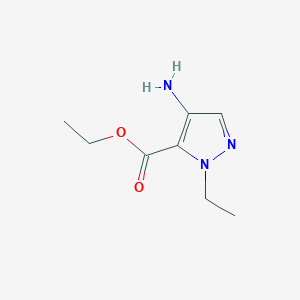

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester

Description

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by an ethyl ester group at the 1-position, an amino group at the 4-position, and an ethyl group at the 1-position of the pyrazole ring

Properties

IUPAC Name |

ethyl 4-amino-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMULKICVZREUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a wide range of substituted pyrazole derivatives with varying functional groups.

Scientific Research Applications

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs with therapeutic benefits.

Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazole-4-carboxylic acid: Similar in structure but lacks the amino and ethyl ester groups.

5-Amino-1H-pyrazole-4-carboxylic acid: Contains an amino group but differs in the position and presence of other substituents.

1-Isopropyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring but with different substituents.

Uniqueness

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, ethyl ester is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.211 g/mol

- Structure : The compound features a five-membered ring with two adjacent nitrogen atoms, characteristic of pyrazoles, and an ethyl ester functional group.

The biological activity of 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, ethyl ester primarily involves its interaction with various molecular targets. It is suggested that the compound may act through:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced inflammation and pain perception.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by interfering with microbial growth mechanisms .

Antimicrobial Properties

Research has shown that derivatives of pyrazoles possess significant antimicrobial activity against various pathogens. For instance:

- A study demonstrated that compounds similar to 1H-Pyrazole-5-carboxylic acid were effective against Escherichia coli and Staphylococcus aureus, indicating potential for use in treating bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have reported:

- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Activity

The analgesic properties are attributed to its ability to modulate pain pathways. Research indicates:

- The compound may reduce pain signaling by inhibiting key enzymes involved in the inflammatory response.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic pathways for 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, ethyl ester, and how are intermediates optimized for yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides or chlorides to introduce substituents at the 5-position. Key steps include:

- Amination : Reacting the pyrazole core with ethylamine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Esterification : Using ethanol and catalytic acid to form the ethyl ester moiety .

- Purification : Crystallization from ethanol or column chromatography for intermediates . Yields typically range from 30–50%, influenced by solvent choice, temperature, and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .

- ¹H-NMR : Confirms substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- Elemental Analysis : Ensures purity (>98%) and correct C/H/N/O ratios .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Analgesic/Anti-inflammatory Testing : Carrageenan-induced paw edema in rodents or acetic acid writhing tests .

- Insecticidal Activity : Mortality assays against pests like Aphis fabae at concentrations ≤12.5 mg/L .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of derivatives with enhanced activity?

- QSAR Modeling : Monte Carlo optimization identifies key descriptors (e.g., logP, polar surface area) linked to anti-convulsant or insecticidal activity .

- Molecular Docking : Predicts binding modes to targets like GABA receptors or acetylcholinesterase. For example, the pyrazole ring may form π-π interactions with aromatic residues in the active site .

- ADMET Prediction : Computational tools assess bioavailability, metabolic stability, and toxicity early in drug development .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity and selectivity?

- Electron-Withdrawing Groups : Nitro or sulfonyl groups at the 4-position enhance insecticidal activity by increasing electrophilicity .

- Amino Group Substitution : Bulky substituents (e.g., propyl or cyclopropyl) improve metabolic stability but may reduce solubility .

- Ester vs. Amide Derivatives : Amides show prolonged half-lives in vivo due to slower esterase hydrolysis .

Q. What strategies resolve contradictions in crystallographic data or polymorph identification?

- SHELX Refinement : High-resolution X-ray data (≤1.0 Å) are refined using SHELXL to resolve disorder or twinning .

- Polymorph Screening : Solvent-mediated recrystallization (e.g., ethanol/water mixtures) identifies stable forms .

- Thermal Analysis : DSC and TGA differentiate polymorphs based on melting points and decomposition profiles .

Q. How are synthetic byproducts or low-yield reactions systematically analyzed?

- HPLC-MS : Detects impurities (e.g., unreacted intermediates or hydrolysis products) .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N) traces reaction pathways to optimize conditions .

- DoE (Design of Experiments) : Multi-variable analysis identifies critical factors (e.g., temperature, catalyst loading) affecting yield .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Strict Solvent Drying : Anhydrous DMF or THF prevents side reactions (e.g., ester hydrolysis) .

- Inert Atmosphere : Nitrogen or argon protects air-sensitive intermediates (e.g., azide derivatives) .

- Real-Time Monitoring : TLC or inline IR tracks reaction progress .

Q. How are conflicting bioactivity results rationalized across studies?

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons normalize potency metrics .

- Assay Variability Control : Standardized protocols (e.g., OECD guidelines for insecticidal tests) reduce inter-lab discrepancies .

- Meta-Analysis : Aggregating data from >3 independent studies identifies trends (e.g., substituent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.